molecular formula C11H9N5O2 B14518356 (NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine

(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine

Cat. No.: B14518356
M. Wt: 243.22 g/mol
InChI Key: PVNFXRFUPLRLSE-RWPWKDLBSA-N
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Description

(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine is a complex organic compound that features both pyrazine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine typically involves the reaction of pyrazine and pyridine derivatives with hydroxylamine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. For instance, the formation of oximes from aldehydes and ketones using hydroxylamine is a common method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Electrochemical methods have also been explored for the synthesis and monitoring of hydroxylamine derivatives .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxylamine itself .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes can produce oximes, while reduction can yield amines .

Mechanism of Action

The mechanism of action of (NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler compounds like hydroxylamine .

Properties

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine

InChI

InChI=1S/C11H9N5O2/c17-15-10(8-3-1-2-4-13-8)11(16-18)9-7-12-5-6-14-9/h1-7,17-18H/b15-10+,16-11+

InChI Key

PVNFXRFUPLRLSE-RWPWKDLBSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N\O)/C(=N/O)/C2=NC=CN=C2

Canonical SMILES

C1=CC=NC(=C1)C(=NO)C(=NO)C2=NC=CN=C2

Origin of Product

United States

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